Carbamic chloride, N-(dichloromethylene)-

Vue d'ensemble

Description

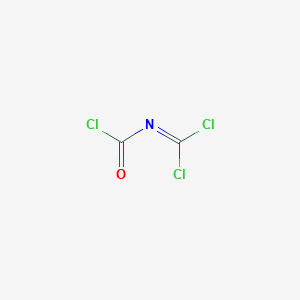

Carbamic chloride, N-(dichloromethylene)-: is a highly reactive compound with the chemical formula C2Cl3NO . It is known for its use in various industrial and scientific applications, particularly in organic synthesis as a reagent and as a starting material for the production of other chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carbonimidic dichloride can be synthesized through the reaction of aliphatic and aromatic isonitriles with sulfuryl chloride. This method provides an efficient and general route to the corresponding dichlorides without byproducts of free-radical substitution . The reaction conditions typically involve the use of sulfuryl chloride, which is readily available, inexpensive, and convenient to use. The reaction is carried out at low temperatures to suppress free radical processes and achieve high yields .

Industrial Production Methods: In industrial settings, the production of carbonimidic dichloride involves similar synthetic routes but on a larger scale. The use of sulfuryl chloride remains a common method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Carbonimidic dichloride undergoes various types of chemical reactions, including substitution reactions. It reacts with nucleophiles and electrophiles due to its highly reactive nature .

Common Reagents and Conditions:

Nucleophiles: Carbonimidic dichloride reacts with nucleophiles such as amines and alcohols.

Electrophiles: It also reacts with electrophiles, making it a versatile reagent in organic synthesis.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can produce ureas, while the reaction with alcohols can yield esters .

Applications De Recherche Scientifique

Chemistry: Carbonimidic dichloride is widely used in organic synthesis as a reagent for the preparation of various compounds. It serves as a building block for more complex molecular architectures .

Biology and Medicine: In biological and medical research, carbonimidic dichloride is used for the synthesis of bioactive molecules and pharmaceuticals. Its reactivity allows for the creation of compounds with potential therapeutic applications.

Industry: In industrial applications, carbonimidic dichloride is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable compound in various manufacturing processes.

Mécanisme D'action

The mechanism by which carbonimidic dichloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound’s highly reactive nature allows it to participate in a wide range of chemical reactions, forming stable products through substitution and addition reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

Carbonimidic dibromide: Similar to carbonimidic dichloride but uses bromine instead of chlorine.

Isonitrile dihalides: A broader category that includes both carbonimidic dichloride and carbonimidic dibromide.

Uniqueness: Carbonimidic dichloride is unique due to its high reactivity and versatility in organic synthesis. Its ability to react with both nucleophiles and electrophiles makes it a valuable reagent in various chemical processes. Compared to carbonimidic dibromide, the dichloride variant is often preferred due to the availability and cost-effectiveness of chlorine .

Activité Biologique

Carbamic chloride, N-(dichloromethylene)-, also known as dimethylcarbamoyl chloride (DMCC), is a chemical compound that has garnered attention due to its biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

DMCC is a colorless, corrosive liquid with a pungent odor. It is known for its reactivity as an acyl chloride, which allows it to form carbamates through reactions with alcohols and phenols. The compound is also recognized for its toxicological properties, including mutagenicity and carcinogenicity, necessitating careful handling during research and application .

Mechanisms of Biological Activity

The biological activity of DMCC primarily stems from its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially resulting in various physiological effects.

Inhibition of Acetylcholinesterase

DMCC and its derivatives have been studied extensively for their role as AChE inhibitors. The mechanism involves the formation of a stable carbamylated enzyme complex that prevents the breakdown of acetylcholine. This action is significant in developing insecticides and potential therapeutic agents for neurological disorders.

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic activity of compounds related to DMCC. For instance, derivatives have shown efficacy against Cryptosporidium, a significant pathogen causing gastrointestinal diseases. A notable study reported that a derivative exhibited an IC50 value of 5.2 nM against Cryptosporidium PI(4)K, demonstrating potent biological activity .

Toxicological Studies

The toxicological profile of DMCC has been evaluated in various studies. It has been shown to possess mutagenic properties and can cause significant cellular damage at high concentrations. For example, cytotoxicity assays indicated that DMCC derivatives had varying effects on different cell lines, with some showing IC50 values above 100 µM, indicating minimal inhibitory activity .

Data Tables

| Compound | Biological Activity | IC50 (μM) | EC50 (μM) |

|---|---|---|---|

| DMCC | AChE Inhibition | 20.1 | NI |

| Derivative 1 | Cryptosporidium Inhibition | 5.2 | NI |

| Derivative 2 | Cytotoxicity (LAMA-84) | 30-60 | NI |

Key:

- NI: No Inhibition

Propriétés

IUPAC Name |

N-(dichloromethylidene)carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3NO/c3-1(4)6-2(5)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQFCBDRFYTHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481762 | |

| Record name | Carbonimidic dichloride, (chlorocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26551-86-0 | |

| Record name | Carbonimidic dichloride, (chlorocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.